molecular formula C7H4OS3 B14443572 4-(Thiophen-2-yl)-2H-1,3-dithiol-2-one CAS No. 76247-59-1

4-(Thiophen-2-yl)-2H-1,3-dithiol-2-one

Cat. No.: B14443572
CAS No.: 76247-59-1
M. Wt: 200.3 g/mol
InChI Key: ZOUOWQVPOXZGPD-UHFFFAOYSA-N
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Description

4-(Thiophen-2-yl)-2H-1,3-dithiol-2-one is a heterocyclic compound that features a thiophene ring fused with a dithiol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-2-yl)-2H-1,3-dithiol-2-one typically involves the condensation of thiophene derivatives with dithiol compounds. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10) . Another method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of this compound often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-2-yl)-2H-1,3-dithiol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted thiophene compounds.

Mechanism of Action

The mechanism of action of 4-(Thiophen-2-yl)-2H-1,3-dithiol-2-one involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It also interacts with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Thiophen-3-yl)aniline
  • 2-Thiophenemethylamine
  • 4-(Thiophen-2-yl)benzoic acid

Uniqueness

4-(Thiophen-2-yl)-2H-1,3-dithiol-2-one is unique due to its fused ring structure, which imparts distinct electronic properties and reactivity compared to other thiophene derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

76247-59-1

Molecular Formula

C7H4OS3

Molecular Weight

200.3 g/mol

IUPAC Name

4-thiophen-2-yl-1,3-dithiol-2-one

InChI

InChI=1S/C7H4OS3/c8-7-10-4-6(11-7)5-2-1-3-9-5/h1-4H

InChI Key

ZOUOWQVPOXZGPD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CSC(=O)S2

Origin of Product

United States

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